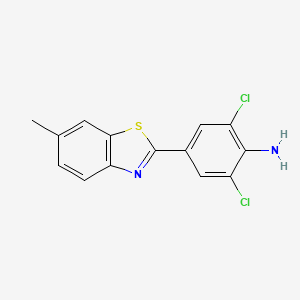
5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide: is a complex organic compound that features a furan ring, a pyrazole ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Formation of the Hydrazide Group: The hydrazide group can be formed by reacting the carboxylic acid derivative with hydrazine hydrate.
Condensation with 3-Nitrobenzaldehyde: The final step involves the condensation of the hydrazide with 3-nitrobenzaldehyde under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly its ability to interact with biological targets, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although further research is needed to confirm these activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential
Industry
In material science, the compound’s unique structural features may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-YL-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the nitrobenzylidene moiety, which may result in different biological activity.
3-Nitrobenzylidene hydrazide derivatives: These compounds may have similar reactivity but different structural features, leading to variations in their properties.
Uniqueness
The presence of both the furan and pyrazole rings, along with the nitrobenzylidene moiety, makes 5-Furan-2-YL-2H-pyrazole-3-carboxylic acid (3-nitro-benzylidene)-hydrazide unique
Properties
Molecular Formula |
C15H11N5O4 |
|---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-5-2-6-24-14)19-16-9-10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
USYNUKSMISETFV-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11685891.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B11685900.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685906.png)

![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685915.png)

![6-methyl-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11685927.png)
![Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11685928.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11685933.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11685935.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)

